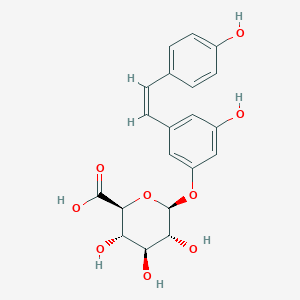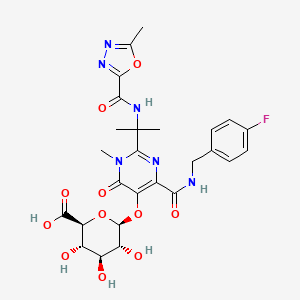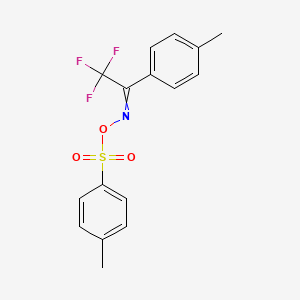
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime involves the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluoroacetophenones under specific conditions, resulting in the formation of soluble multicyclic oligomers or polymers as main reaction products (Kricheldorf et al., 2005). These procedures highlight the importance of precise stoichiometry and reaction conditions in achieving desired outcomes.
Molecular Structure Analysis
Detailed molecular structure analysis, including crystal structure and theoretical calculations (e.g., TD/DFT calculations and Hirshfeld surface analysis), has been conducted for compounds with similar functional groups. These studies elucidate the arrangement of atoms, electronic properties, and intermolecular interactions, facilitating a deeper understanding of their chemical behavior (Cai et al., 2020).
Chemical Reactions and Properties
Compounds analogous to 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime undergo various chemical reactions, including nucleophilic substitutions and oxidations, leading to the formation of diverse functionalized products. These reactions are crucial for the synthesis of new materials and active pharmaceutical ingredients (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are determined by the molecular structure and intermolecular forces present in the compound. Studies on similar compounds provide insights into their behavior under various conditions, which is essential for their application in material science and synthesis (Viveka et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the electron distribution and molecular geometry of the compound. Research on compounds with related structures offers valuable information on how these properties can be exploited for chemical synthesis and modifications (Abdel-Wahab et al., 2023).
科学的研究の応用
Organic Synthesis and Reactivity Studies
Research on related compounds indicates the significance of trifluoroethanone derivatives in understanding solvolysis reactions, where such compounds serve as substrates to study the effects of solvent, substituent, and structure on reaction kinetics. For instance, the solvolysis of trifluoroethyl tosylates provides insights into the reactivities of these compounds in different solvents, revealing substantial deviations in log k-Y OTs plots, which are critical for designing synthetic pathways and understanding reaction mechanisms (Liu et al., 1992).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis approach highlights the potential of trifluoroethanone derivatives in obtaining enantiomerically pure compounds. For example, a series of 1-aryl-2,2,2-trifluoroethanones underwent bioreduction using stereocomplementary alcohol dehydrogenases to produce (R)- and (S)-alcohols with high selectivity. This method is particularly beneficial for developing stereoselective routes towards bioactive molecules or intermediates, such as the Odanacatib precursor, showcasing the application in medicinal chemistry and drug synthesis (González-Martínez et al., 2019).
Material Science and Polymer Chemistry
The synthesis of hyperbranched polymers with controlled degrees of branching from 0 to 100% using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone demonstrates the role of trifluoroethanone derivatives in material science. These polymers, synthesized through self-polycondensation, highlight the versatility of trifluoroethanone derivatives in creating materials with tailored properties, such as branching density, which can affect the material's physical, chemical, and optical characteristics (Segawa et al., 2010).
特性
IUPAC Name |
[[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)20-23-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAOMANCFBUXTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[2,2,2-Trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

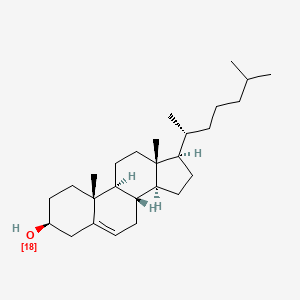


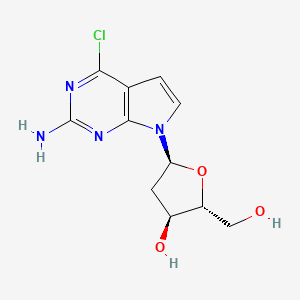
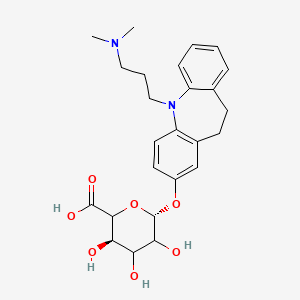
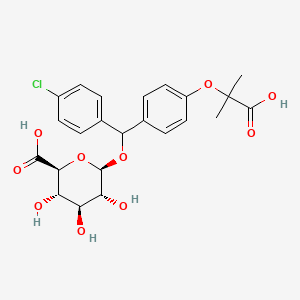

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

